9-Anthracenepropanoic Acid Ethyl Ester
Description
Contextualization of Anthracene (B1667546) Fluorophores in Photochemistry and Materials Science Research
Anthracene and its derivatives are a well-established class of fluorophores, which are molecules that can re-emit light after being excited by it. mdpi.com This property of fluorescence is central to their use in a wide range of applications. In the realm of photochemistry, the anthracene core is known for its high quantum yield, meaning it is very efficient at converting absorbed light into emitted light. Anthracene derivatives are also known to undergo photodimerization, a process where two anthracene molecules join together when exposed to UV light. mdpi.com
In materials science, the rigid and planar structure of anthracene makes it an excellent building block for creating novel materials with specific optical and electronic properties. These materials have found use in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and as probes to study the intricacies of biological systems. The ability to modify the anthracene core with different functional groups allows for the fine-tuning of its properties to suit specific applications.
Significance of Ester Functionalization in Modulating Anthracene-Core Reactivity and Spectroscopy
The addition of an ester group, such as the ethyl propanoate in 9-Anthracenepropanoic Acid Ethyl Ester, to the anthracene core has a significant impact on the molecule's chemical and photophysical behavior. The ester group can influence the solubility of the compound, making it more compatible with a wider range of solvents and materials. This is a crucial factor in the design and synthesis of new materials and sensors.
From a spectroscopic perspective, the ester functionalization can alter the electronic environment of the anthracene core, leading to changes in its absorption and emission spectra. The presence of the flexible propanoate chain can also influence the molecule's excited state dynamics, potentially affecting its fluorescence lifetime and quantum yield. While specific photophysical data for this compound is not widely available in the reviewed literature, the general principles of substituent effects on aromatic fluorophores suggest that the ethyl propanoate group would subtly modulate the well-known spectral characteristics of the parent anthracene chromophore.
Research Objectives and Scope for Studies on this compound
Given the unique structural features of this compound, research on this compound is likely to be directed towards several key objectives. A primary goal would be the full characterization of its photophysical properties, including precise measurements of its absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime. This foundational data is essential for understanding the compound's behavior and for identifying potential applications.
Another important research avenue is the exploration of its use as a fluorescent probe. The anthracene moiety is known to be sensitive to its local environment, and the propanoate chain could be modified to include specific recognition elements for detecting metal ions or other small molecules. nih.gov Furthermore, the compound's potential as a building block for more complex supramolecular structures or polymers is an area ripe for investigation. Such research would contribute to the development of new functional materials with tailored optical and electronic properties.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₁₈O₂ |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 109690-74-6 |
| Appearance | Light Brown Solid |
| Solubility | Information not widely available |
| Melting Point | Information not widely available |
| Boiling Point | Information not widely available |
Table 2: Spectroscopic Data for this compound
Detailed Research Findings
While dedicated research publications focusing solely on this compound are scarce, its synthesis can be logically inferred from established chemical reactions. A plausible and efficient method for its preparation is the catalytic hydrogenation of its unsaturated precursor, ethyl (E)-3-(anthracen-9-yl)prop-2-enoate. This reaction typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The hydrogenation process saturates the double bond in the prop-2-enoate chain, converting it to a propanoate chain without affecting the aromatic anthracene core.
The precursor, ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, is readily synthesized through a Wittig reaction between 9-anthracenecarboxaldehyde and (carbethoxymethylene)triphenylphosphorane. The successful synthesis and characterization of this precursor, including its crystal structure, have been reported in the scientific literature. researchgate.net Therefore, the synthesis of this compound is a feasible and straightforward process, making it an accessible compound for further research.
The lack of detailed photophysical data in the public domain for this compound presents a clear opportunity for future research. Studies to determine its precise absorption and emission characteristics, as well as its quantum yield and fluorescence lifetime in various solvents, would be of significant value to the scientific community. Such data would enable a more complete understanding of how the ethyl propanoate substituent influences the electronic and photophysical properties of the anthracene core.
In terms of applications, while no specific uses have been documented for this compound, its structure suggests potential as a fluorescent probe or as a component in larger molecular assemblies. The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled to other molecules to create more complex systems. For instance, it could be incorporated into a polymer chain to create a fluorescent material or attached to a biological molecule to serve as a fluorescent tag. The exploration of these potential applications remains an open and promising area of research.
Structure
3D Structure
Properties
IUPAC Name |
3-anthracen-9-yl-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O/c1-17-10-12-18(13-11-17)24(25)15-14-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-13,16H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSSIRBKTMVUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747047 | |
| Record name | 3-(Anthracen-9-yl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109690-74-6 | |
| Record name | 3-(Anthracen-9-yl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 9 Anthracenepropanoic Acid Ethyl Ester
Advanced Esterification Pathways for 9-Anthracenepropanoic Acid
The conversion of 9-anthracenepropanoic acid to its ethyl ester can be achieved through several advanced esterification methods, each offering distinct advantages in terms of reaction conditions, yields, and substrate scope.
Fischer-Speier Esterification: This classical method involves the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol and/or remove the water formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com While effective, the harsh acidic conditions may not be suitable for sensitive substrates.
Steglich Esterification: For milder reaction conditions, the Steglich esterification presents a valuable alternative. This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.orgorganic-chemistry.org The reaction proceeds at room temperature and is tolerant of a wider range of functional groups. organic-chemistry.orgnih.gov A key advantage is its applicability to sterically hindered acids and its ability to suppress side reactions. organic-chemistry.org A greener variation of this protocol has been developed using acetonitrile as the solvent, which offers comparable rates and yields to traditional chlorinated solvents. nih.gov
Mitsunobu Reaction: This redox-condensation reaction provides another mild route to esters. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is known for its high yields and stereochemical inversion at the alcohol's chiral center, although this is not directly applicable to the synthesis of the ethyl ester from ethanol.
| Esterification Method | Reagents and Conditions | Key Advantages | Potential Drawbacks |
| Fischer-Speier | Excess ethanol, strong acid catalyst (e.g., H₂SO₄), heat | Cost-effective, simple procedure | Harsh acidic conditions, equilibrium limitations |
| Steglich | DCC or DIC, DMAP (catalytic), room temperature | Mild conditions, high yields, good for sterically hindered substrates | Use of coupling agents can complicate purification |
| Mitsunobu | PPh₃, DEAD or DIAD, neutral conditions | Mild conditions, high yields | Stoichiometric amounts of reagents required, byproducts can be difficult to remove |
Synthesis and Derivatization Strategies for 9-Anthracenepropanoic Acid Precursors
The synthesis of the crucial precursor, 9-anthracenepropanoic acid, can be approached from several starting materials, primarily derivatives of anthracene (B1667546).
From 9-Anthraldehyde (B167246): A common route begins with the readily available 9-anthraldehyde. This can be achieved through various synthetic transformations. For instance, a Knoevenagel condensation of 9-anthraldehyde with malonic acid, followed by reduction and decarboxylation, would yield the desired propanoic acid.
From 9-(Chloromethyl)anthracene: Another versatile starting material is 9-(chloromethyl)anthracene. This compound can be utilized in a malonic ester synthesis. In this procedure, diethyl malonate is deprotonated with a base to form a nucleophilic enolate, which then displaces the chloride from 9-(chloromethyl)anthracene. The resulting substituted malonic ester is then hydrolyzed and decarboxylated to afford 9-anthracenepropanoic acid.
Malonic Ester Synthesis: This classical method offers a reliable way to introduce the propanoic acid side chain. The key steps involve the alkylation of diethyl malonate with a suitable anthracene-containing electrophile, followed by hydrolysis and decarboxylation.
| Precursor | Synthetic Strategy | Key Reagents |
| 9-Anthraldehyde | Knoevenagel condensation, reduction, decarboxylation | Malonic acid, piperidine, H₂/Pd-C, heat |
| 9-(Chloromethyl)anthracene | Malonic ester synthesis | Diethyl malonate, sodium ethoxide, NaOH, H₃O⁺, heat |
Optimization of Reaction Conditions and Yields in Academic Synthesis of 9-Anthracenepropanoic Acid Ethyl Ester
The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing reaction times and the use of harsh reagents.
In the context of Fischer-Speier esterification , a key parameter for optimization is the molar ratio of the alcohol to the carboxylic acid. Studies have shown that increasing the excess of the alcohol can significantly shift the equilibrium towards the product, leading to higher yields. masterorganicchemistry.com For instance, using a 10-fold excess of alcohol can increase the yield to over 95%. mdpi.com The choice and concentration of the acid catalyst also play a crucial role, with catalysts like hafnium(IV) or zirconium(IV) salts showing high efficiency. nih.gov
For the Steglich esterification , optimization involves the choice of carbodiimide and the amount of DMAP catalyst. The use of DIC over DCC can sometimes facilitate easier purification. The catalytic amount of DMAP is critical for accelerating the reaction and preventing the formation of N-acylurea byproducts. organic-chemistry.orgorganic-chemistry.org
Microwave-assisted synthesis has emerged as a powerful tool for optimizing esterification reactions. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles. tandfonline.commdpi.comtandfonline.com This technique has been successfully applied to the esterification of a variety of carboxylic acids and is a promising avenue for the efficient synthesis of this compound. tandfonline.commdpi.comtandfonline.com
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Microwave-Assisted Synthesis |
| Catalyst | Strong Brønsted or Lewis acids | DMAP (catalytic) | Often the same as conventional methods, but can be more efficient |
| Solvent | Excess alcohol often serves as solvent | Aprotic solvents (e.g., CH₂Cl₂, acetonitrile) | Can be performed in various solvents or even solvent-free |
| Temperature | Typically reflux temperatures | Room temperature | Elevated temperatures achieved rapidly |
| Reaction Time | Several hours | A few hours | Minutes |
| Yield | Can be high with excess alcohol | Generally high | Often higher than conventional methods |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.
Use of Greener Solvents: A significant aspect of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. For the Steglich esterification, acetonitrile has been demonstrated as a greener solvent, replacing traditional chlorinated solvents like dichloromethane. nih.gov The use of deep eutectic solvents (DESs) and ionic liquids as both catalysts and solvents is another promising green approach for esterification reactions. researchgate.netresearchinschools.org
Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comrsc.orgacs.orgunito.itksu.edu.saresearchgate.net These methods often lead to higher yields and cleaner reactions, reducing the need for extensive purification. tandfonline.comunito.itksu.edu.sa
Atom Economy: Synthetic routes that maximize the incorporation of all materials used in the process into the final product have a high atom economy. While the malonic ester synthesis has a lower atom economy due to the loss of a carboxyl group, direct addition routes to the propanoic acid side chain would be more atom-economical.
| Green Chemistry Principle | Application in Synthesis |
| Safer Solvents and Auxiliaries | Use of acetonitrile, deep eutectic solvents, or ionic liquids instead of chlorinated solvents. |
| Design for Energy Efficiency | Application of microwave or ultrasound irradiation to reduce reaction times and energy input. |
| Atom Economy | Choosing synthetic routes that maximize the incorporation of starting materials into the final product. |
| Use of Renewable Feedstocks | Employing bio-based ethanol for the esterification step. |
Stereoselective Synthesis of this compound Isomers (if applicable)
The structure of this compound does not inherently contain a chiral center in its most common form. However, the introduction of substituents on the propanoic acid chain or the anthracene ring could create stereocenters, making stereoselective synthesis relevant.
For instance, if a substituent were introduced at the α- or β-position of the propanoic acid side chain, this would generate a chiral center. In such cases, asymmetric synthesis strategies could be employed to selectively produce one enantiomer. This could involve the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials.
While there is no specific literature found detailing the stereoselective synthesis of this compound isomers, the synthesis of chiral 9-substituted anthracene derivatives has been reported. acs.org For example, chiral auxiliaries attached to the 9-position of anthracene have been used to direct the stereochemical outcome of Diels-Alder reactions. acs.org This demonstrates the feasibility of controlling stereochemistry in anthracene derivatives, a principle that could potentially be applied to the synthesis of chiral analogs of this compound.
Advanced Spectroscopic Investigations and Electronic Structure Elucidation of 9 Anthracenepropanoic Acid Ethyl Ester
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Intermolecular Interactions
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the anthracene (B1667546) ring, typically in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling patterns of these protons would be highly sensitive to the molecule's conformation, particularly the orientation of the propanoic acid chain relative to the anthracene plane. The methylene (B1212753) protons of the propanoate chain adjacent to the anthracene ring and those adjacent to the ester oxygen would appear as multiplets in the upfield region, likely between 2.5 and 4.5 ppm. The terminal ethyl group would present a characteristic quartet and triplet pattern for the methylene and methyl protons, respectively.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The carbons of the anthracene ring would resonate in the aromatic region (120-140 ppm). The carbonyl carbon of the ester group is expected to have a characteristic downfield shift, typically around 170 ppm. The methylene and methyl carbons of the ethyl propanoate chain would appear in the aliphatic region of the spectrum.
Conformational Dynamics and Intermolecular Interactions: Variable-temperature NMR studies could reveal information about the conformational dynamics of the flexible propanoate chain. Changes in chemical shifts or the coalescence of signals at different temperatures would indicate the presence of different conformers in equilibrium. Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution. These studies are crucial for understanding how the molecule might interact with other molecules or surfaces in various applications. While specific data is absent, studies on similar anthracene derivatives have shown that the substituent at the 9-position can significantly influence the planarity of the anthracene ring system and dictate intermolecular packing in the solid state. capes.gov.br
Predicted ¹H NMR Chemical Shifts for 9-Anthracenepropanoic Acid Ethyl Ester
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Anthracene-H | 7.0 - 8.5 | Multiplet |
| -CH₂- (adjacent to anthracene) | ~3.0 - 3.5 | Triplet |
| -CH₂- (adjacent to ester) | ~2.5 - 3.0 | Triplet |
| -O-CH₂- (ethyl) | ~4.0 - 4.5 | Quartet |
| -CH₃ (ethyl) | ~1.0 - 1.5 | Triplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Anthracene-C | 120 - 140 |
| C=O (Ester) | ~170 |
| -CH₂- (adjacent to anthracene) | ~35 |
| -CH₂- (adjacent to ester) | ~30 |
| -O-CH₂- (ethyl) | ~60 |
| -CH₃ (ethyl) | ~14 |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Analyses
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing its vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ethyl ester group would be prominent, typically appearing in the region of 1730-1750 cm⁻¹. The aromatic C-H stretching vibrations of the anthracene moiety would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propanoate chain would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group would give rise to one or more strong bands in the 1000-1300 cm⁻¹ region. Additionally, various C=C stretching vibrations within the anthracene ring are expected between 1450 and 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would offer complementary information. The aromatic ring vibrations of the anthracene core are typically strong in the Raman spectrum, providing a clear signature of this moiety. The C=C stretching modes of the anthracene ring would be readily observable. Raman spectroscopy is a powerful tool for studying the charge transfer effects in aromatic hydrocarbons and their derivatives. nih.gov
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| C=O Stretch (Ester) | 1730 - 1750 | FT-IR |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| C-O Stretch (Ester) | 1000 - 1300 | FT-IR |
X-ray Crystallography for Solid-State Structural Characterization
While a specific crystal structure for this compound is not publicly documented, X-ray crystallography data from closely related anthracene derivatives provide valuable insights into the likely solid-state packing and intermolecular interactions. For instance, studies on other 9-substituted anthracene derivatives reveal that the substituent at this position plays a critical role in dictating the crystal packing. rsc.orgiucr.org These interactions can include π–π stacking of the anthracene rings, C–H···π interactions, and other van der Waals forces. The conformation of the flexible ethyl propanoate chain would be fixed in the crystal lattice, and its orientation relative to the anthracene core would be determined by the optimization of intermolecular forces within the crystal. The planarity of the anthracene ring system can also be influenced by the steric bulk and electronic nature of the substituent. polymer.cn
Photoelectron Spectroscopy (UPS, XPS) for Valence and Core Electronic States
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons.
Ultraviolet Photoelectron Spectroscopy (UPS): UPS, which uses ultraviolet photons, provides information about the valence electronic states. For this compound, the UPS spectrum would reveal the energies of the molecular orbitals, particularly the π-orbitals of the anthracene core and the non-bonding orbitals of the ester group. The highest occupied molecular orbital (HOMO) is expected to be a π-orbital of the anthracene moiety, and its energy is a key parameter in determining the compound's electron-donating ability. Studies on anthracene have shown that its electron affinity is 0.532(3) eV. nih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS utilizes X-rays to ionize core-level electrons, providing information about the elemental composition and the chemical environment of the atoms. The XPS spectrum of this compound would show distinct peaks for carbon (C 1s) and oxygen (O 1s). High-resolution scans of the C 1s region could potentially resolve the different chemical environments of the carbon atoms, such as those in the aromatic ring, the aliphatic chain, and the carbonyl group. Similarly, the O 1s spectrum could distinguish between the carbonyl oxygen and the single-bonded oxygen of the ester group.
Time-Resolved Absorption and Emission Spectroscopy for Electronic Transitions
Time-resolved spectroscopic techniques are essential for understanding the dynamics of the excited electronic states of this compound, which are fundamental to its fluorescent properties.
Time-Resolved Absorption Spectroscopy: Transient absorption spectroscopy can monitor the evolution of excited states following photoexcitation. Upon excitation with a laser pulse, the molecule is promoted to an excited singlet state (S₁). The transient absorption spectrum would reveal the absorption of this excited state to higher singlet states (Sₙ). The decay of this transient absorption signal provides the lifetime of the S₁ state. Furthermore, if intersystem crossing to the triplet state (T₁) occurs, the transient absorption spectrum would also show the characteristic absorption of the T₁ state to higher triplet states (Tₙ). Studies on anthracene derivatives have utilized this technique to investigate the evolution of excitons. researchgate.netrsc.org
Time-Resolved Emission Spectroscopy: Time-resolved fluorescence spectroscopy measures the decay of the fluorescence emission from the S₁ state. This provides a direct measurement of the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. The fluorescence lifetime is a critical parameter for applications such as fluorescence sensing and imaging. For a related compound, anthrylacrylic ester, dual fluorescence was observed, indicating the presence of different emitting species or states in the excited state. scirp.org The photophysical properties of anthracene derivatives are highly dependent on substitution, which can be used to tune their absorption and fluorescence characteristics. nih.gov
Photophysical Mechanisms and Excited State Dynamics of 9 Anthracenepropanoic Acid Ethyl Ester
Elucidation of Electronic Absorption and Emission Profiles
The electronic absorption and emission spectra of 9-Anthracenepropanoic Acid Ethyl Ester are characterized by the distinctive features of the anthracene (B1667546) chromophore. The absorption spectrum is dominated by π-π* transitions within the aromatic system. Typically, anthracene derivatives exhibit a series of well-resolved vibronic bands in the ultraviolet (UV) region, corresponding to transitions from the ground electronic state (S₀) to various excited singlet states (S₁, S₂, etc.).
For analogous compounds like 9-anthracenemethyl benzoate esters, the longest wavelength absorption maxima (λ_abs) are observed in the range of 383-387 nm. scispace.com The emission spectrum is a result of the radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀). This fluorescence is typically characterized by a structured emission band that is mirror-symmetrical to the lowest energy absorption band. For related 9-substituted anthracene esters, emission maxima (λ_em) are found between 390 nm and 397 nm, depending on the solvent. scispace.com The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the extent of structural rearrangement in the excited state.
The table below, based on data from similar 9-anthracenemethyl esters, illustrates typical absorption and emission maxima in various solvents.
Table 1: Representative Absorption and Emission Maxima of 9-Anthracenemethyl Esters in Various Solvents.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |
|---|---|---|
| Cyclohexane | 384.0 | 391.6 |
| Dioxane | 385.5 | 394.0 |
| Chloroform | 386.8 | 396.0 |
| Acetonitrile | 383.6 | 396.8 |
| Methanol | 383.7 | 391.0 |
Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes and Quantum Yields
Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of the excited state. It measures the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.
These two parameters are related to the radiative (k_r) and non-radiative (k_nr) decay rate constants by the following equations:
Quantum Yield (Φ_f): Φ_f = k_r / (k_r + k_nr)
Fluorescence Lifetime (τ_f): τ_f = 1 / (k_r + k_nr)
For anthracene and its derivatives, fluorescence lifetimes are typically in the nanosecond range. mdpi.com The quantum yield can be significantly influenced by the substituent and the solvent environment. iitkgp.ac.in For instance, in a study of 9-anthracenemethyl benzoate esters in methanol, the introduction of electron-donating groups on the benzoate moiety led to an increase in fluorescence quantum yields compared to the unsubstituted ester. scispace.com This enhancement is attributed to a decrease in the rate of non-radiative decay pathways, such as intersystem crossing or photoinduced electron transfer. scispace.com
Measurements are often performed using time-correlated single-photon counting (TCSPC), with a reference standard of known quantum yield (e.g., anthracene or quinine sulfate) used for comparative determination of Φ_f. scispace.comiitkgp.ac.in
Mechanisms of Fluorescence Quenching and Photoinduced Electron Transfer (PET)
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.ro It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer. chalcogen.roossila.com
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation. This process is described by the Stern-Volmer equation. chalcogen.ro
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chalcogen.ro
A key quenching mechanism for anthracene derivatives is Photoinduced Electron Transfer (PET) . PET is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.gov In the context of this compound, the anthracene moiety can act as a photoexcited electron acceptor or donor, depending on the properties of a nearby molecule (the quencher).
The process can be summarized as:
Excitation of the anthracene fluorophore (An): An + hν → An*
Electron transfer between the excited anthracene and a donor (D) or acceptor (A):
Oxidative PET: An* + D → An⁻• + D⁺•
Reductive PET: An* + A → An⁺• + A⁻•
The formation of these radical ion species (An⁻• or An⁺•) provides a non-radiative decay pathway, thus quenching the fluorescence. ias.ac.innih.gov The efficiency of PET is governed by the thermodynamic driving force, which depends on the redox potentials of the donor and acceptor and the excitation energy of the fluorophore.
Intramolecular Energy Transfer Processes in Conjugated Systems
Intramolecular energy transfer involves the transfer of excitation energy between two different chromophores within the same molecule. While this compound itself contains only one primary chromophore (anthracene), it can be incorporated into larger conjugated systems where this process becomes critical.
In such a system, one part of the molecule (the donor) absorbs a photon, and the excitation energy is subsequently transferred non-radiatively to another part of the molecule (the acceptor). nih.gov This transfer can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A through-space, long-range dipole-dipole interaction. Its efficiency is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.
Dexter Electron Transfer: A short-range mechanism requiring orbital overlap between the donor and acceptor, involving the simultaneous exchange of two electrons. ossila.com
In systems where anthracene is linked to another chromophore by a rigid or flexible bridge, the rate of energy transfer can be precisely studied. princeton.edu These processes are fundamental to the function of light-harvesting systems and molecular photonic devices. nih.govresearchgate.net
Solvent Effects on Electronic Transitions and Photoluminescence Characteristics
The solvent environment can significantly alter the photophysical properties of this compound through a phenomenon known as solvatochromism. This refers to the change in the position, shape, and intensity of absorption and emission bands upon changing the polarity of the solvent.
The interaction between the solute and solvent molecules can stabilize the ground and excited states to different extents. For polar molecules, an increase in solvent polarity typically leads to a stabilization of the more polar state. If the excited state has a larger dipole moment than the ground state, increasing solvent polarity will cause a red shift (bathochromic shift) in the fluorescence emission spectrum. scispace.com
Studies on structurally similar 9-anthracenemethyl esters have demonstrated this effect. scispace.com The difference in dipole moment between the excited (µ_e) and ground (µ_g) states can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift with a solvent polarity function that depends on the dielectric constant and refractive index of the solvent. For these esters, a significant difference in dipole moments has been observed, indicating substantial charge separation in the excited state. scispace.com
Table 2: Solvent-Dependent Stokes Shift for a Representative 9-Anthracene Ester Derivative.
| Solvent | Stokes Shift (cm-1) |
|---|---|
| Cyclohexane | 503 |
| Dioxane | 556 |
| Chloroform | 596 |
| Acetonitrile | 870 |
| Methanol | 724 |
Formation and Dynamics of Excimers and Exciplexes in Solution and Solid State
At higher concentrations or in the solid state, excited anthracene derivatives can interact with a ground-state molecule of the same kind to form an excimer (excited dimer). This species is characterized by a broad, structureless, and significantly red-shifted emission band compared to the monomer fluorescence. The formation of excimers is a common pathway for aggregation-induced quenching in anthracene-based materials. rsc.org The parallel, π-π stacked arrangement of anthracene units in the solid state can facilitate excimer formation. nih.gov
An exciplex (excited state complex) is formed when an excited fluorophore interacts with a ground-state molecule of a different species. This often occurs during a bimolecular quenching process where charge transfer is involved but does not lead to complete separation into solvent-caged radical ions. Like excimers, exciplexes exhibit a broad, red-shifted emission band. For example, the quenching of anthracene fluorescence by indole derivatives has been shown to produce a new, red-shifted emission band attributable to an exciplex. nih.gov However, for some π-conjugated anthracene systems, no exciplex formation is observed, suggesting that the specific molecular structure plays a crucial role in determining the stability of such complexes. ias.ac.in
Chemical Reactivity and Mechanistic Studies of 9 Anthracenepropanoic Acid Ethyl Ester
Diels-Alder Cycloaddition Reactions: Scope, Kinetics, and Stereoselectivity
The anthracene (B1667546) core of 9-Anthracenepropanoic Acid Ethyl Ester serves as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. researchgate.netresearchgate.net These reactions typically occur at the 9- and 10-positions of the anthracene ring, as this disrupts the aromaticity of only the central ring, which is energetically more favorable than reacting at the terminal rings. researchgate.netdntb.gov.ua
The scope of dienophiles that can react with anthracene derivatives is broad and includes maleic anhydride, N-substituted maleimides, and acetylenic dicarboxylates. rsc.orgacs.orgresearchgate.netscribd.com The rate of the Diels-Alder reaction is significantly influenced by the nature of the substituents on both the anthracene diene and the dienophile. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com For instance, a methyl group at the 9-position of anthracene has been observed to significantly increase the reaction rate compared to unsubstituted anthracene. csp.edu Conversely, the propanoic acid ethyl ester group at the 9-position is generally considered to be electron-withdrawing, which would be expected to decrease the rate of the Diels-Alder reaction compared to unsubstituted anthracene.
The stereoselectivity of Diels-Alder reactions involving chiral 9-substituted anthracenes has been a subject of study. nih.govrsc.org Chiral auxiliaries attached at the 9-position can induce significant facial selectivity in the approach of the dienophile. nih.gov For example, chiral (9-anthryl)carbinol templates have been shown to undergo Diels-Alder cycloadditions with excellent π-facial selectivity. nih.gov While specific studies on the stereoselectivity of this compound are not prevalent, it is expected that the chiral center, if present in a modified version of the propanoate chain, could influence the stereochemical outcome of the cycloaddition.
Unusual regioselectivity, favoring 1,4-addition across a terminal ring instead of the typical 9,10-addition, has been achieved in some Diels-Alder reactions of anthracene derivatives by employing bulky substituents on both the diene and the dienophile, which sterically hinder the 9,10-positions. researchgate.netrsc.orgrsc.org
A summary of representative Diels-Alder reactions with anthracene derivatives is presented below:
| Diene | Dienophile | Product Type | Selectivity | Reference |
| 9-Substituted Anthracenes | Maleic Anhydride | 9,10-Cycloadduct | High | csp.edu |
| Chiral (9-anthryl)carbinols | N-Methylmaleimide | 9,10-Cycloadduct | Excellent π-facial selectivity | nih.gov |
| Bulky Anthracene Derivatives | Bulky N-phenylmaleimides | 1,4-Adduct | High regio- and stereoselectivity | rsc.orgrsc.org |
Photo-oxidation and Photodegradation Pathways under Controlled Irradiation
The anthracene moiety in this compound is susceptible to photo-oxidation and photodegradation upon exposure to light, particularly in the presence of oxygen. mdpi.com A primary pathway for this degradation involves the reaction with singlet oxygen (¹O₂), an electronically excited state of molecular oxygen. plos.orgrsc.orgnih.govmdpi.com
Upon irradiation, the anthracene core can act as a photosensitizer, absorbing light and transferring energy to ground-state triplet oxygen (³O₂) to generate singlet oxygen. mdpi.comnih.gov This singlet oxygen can then react with the anthracene moiety in a [4+2] cycloaddition reaction across the 9,10-positions to form a 9,10-endoperoxide. plos.orgrsc.orgmdpi.com This process is a key degradation pathway for many anthracene derivatives. plos.org The formation of the endoperoxide disrupts the aromatic system of the central ring, leading to a loss of the characteristic anthracene fluorescence. ias.ac.in
The stability of the resulting endoperoxide and its subsequent reaction pathways can be influenced by the substituents on the anthracene ring. plos.orgnih.gov For some anthracene derivatives, the endoperoxide is a stable, isolable compound, while for others it can undergo further reactions, such as decomposition back to the parent anthracene and singlet oxygen upon heating, or rearrangement to other oxidation products. nih.gov The photodegradation rate constants for anthracene have been shown to be similar in aqueous solution and on ice surfaces. acs.org
A proposed general mechanism for the photo-oxidation of 9-substituted anthracenes is as follows:
Photoexcitation: The anthracene derivative absorbs a photon, promoting it to an excited singlet state.
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet state.
Singlet Oxygen Generation: The excited triplet state of the anthracene derivative can transfer energy to triplet oxygen to generate singlet oxygen.
Endoperoxide Formation: Singlet oxygen reacts with the ground state anthracene derivative via a [4+2] cycloaddition to form the 9,10-endoperoxide.
Further Degradation: The endoperoxide may undergo thermal or photochemical decomposition to various degradation products.
Ester Hydrolysis and Transesterification Reactions as Model Systems
The ethyl propanoate side chain of this compound is subject to hydrolysis and transesterification reactions, which are characteristic of esters. These reactions serve as important model systems for understanding the reactivity of the ester functional group in more complex molecular architectures.
Ester Hydrolysis:
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. jk-sci.comlibretexts.org This reaction can be catalyzed by either acid or base. jk-sci.comlibretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the hydrolysis of an ester is a reversible process. libretexts.orgchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To drive the equilibrium towards the products (9-Anthracenepropanoic Acid and ethanol), a large excess of water is typically used. chemistrysteps.com The general mechanism for acid-catalyzed ester hydrolysis (AAC2) is shown below. ucoz.com
| Step | Description |
| 1 | Protonation of the carbonyl oxygen by the acid catalyst. |
| 2 | Nucleophilic attack by water on the protonated carbonyl carbon to form a tetrahedral intermediate. |
| 3 | Proton transfer from the attacking water molecule to the ethoxy group. |
| 4 | Elimination of ethanol (B145695) as the leaving group to regenerate the protonated carboxylic acid. |
| 5 | Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. |
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of an ester in the presence of a base, such as sodium hydroxide (B78521), is an irreversible reaction known as saponification. chemistrysteps.comucoz.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the ethoxide ion is followed by a rapid acid-base reaction between the carboxylic acid and the ethoxide, which drives the reaction to completion. chemistrysteps.com The final products are the carboxylate salt (sodium 9-anthracenepropanoate) and ethanol. ucoz.com
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.commonash.eduyoutube.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com For this compound, transesterification with a different alcohol (R'-OH) would yield a new ester (9-Anthracenepropanoic Acid R' Ester) and ethanol. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. masterorganicchemistry.com Various catalysts, including mineral acids, metal alkoxides, and enzymes, can be employed to facilitate this transformation. organic-chemistry.org
Electrophilic and Nucleophilic Substitution Reactions on the Anthracene Moiety
Electrophilic Aromatic Substitution:
The anthracene ring system is susceptible to electrophilic aromatic substitution (SEAr) reactions. Due to the electronic nature of the anthracene core, substitution preferentially occurs at the 9- and 10-positions. dntb.gov.uaresearchgate.net This regioselectivity is attributed to the formation of a more stable carbocation intermediate (Wheland intermediate) where the positive charge is delocalized over two intact benzene (B151609) rings. dntb.gov.ua
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The presence of the propanoic acid ethyl ester group at the 9-position, being an electron-withdrawing group, is expected to deactivate the anthracene ring towards electrophilic attack compared to unsubstituted anthracene. Furthermore, it will direct incoming electrophiles to positions other than the 9- and 10-positions, likely the terminal rings. However, the steric bulk of the existing substituent at the 9-position will also play a significant role in determining the site of further substitution. Studies on other 9-substituted anthracenes have shown that the regioselectivity of electrophilic attack can be influenced by both electronic and steric factors. researchgate.netnih.gov
Nucleophilic Aromatic Substitution:
Radical Chemistry and Mechanistic Investigations
The anthracene moiety of this compound can participate in radical reactions. One notable reaction is the formation of radical cations. The radical cations of anthracene and its substituted derivatives can be generated photochemically or electrochemically and have been shown to react with various nucleophiles. researchgate.net
Furthermore, anthracene can react with radical species such as hydroxyl radicals (•OH). The kinetics of the reaction of anthracene with hydroxyl radicals have been investigated, revealing a complex temperature dependence. acs.org These reactions are relevant in the context of atmospheric chemistry and the degradation of polycyclic aromatic hydrocarbons.
The formation of anthracene and phenanthrene (B1679779) through gas-phase radical-radical reactions has also been studied, highlighting the role of radical-induced ring expansions in the synthesis of polycyclic aromatic hydrocarbons. nih.gov While specific mechanistic investigations into the radical chemistry of this compound are limited, the general principles of radical reactions involving the anthracene core are applicable.
Catalytic Transformations and Derivatizations
The structure of this compound allows for various catalytic transformations and derivatizations at both the anthracene core and the ester side chain.
Catalytic Hydrogenation:
The anthracene ring can be selectively hydrogenated using various catalytic systems. For example, catalytic hydrogenation of anthracene over nickel-based catalysts can yield 9,10-dihydroanthracene, preserving the aromaticity of the outer rings. mdpi.com More extensive hydrogenation can lead to the saturation of one or more rings. semanticscholar.orgmdpi.com The reactivity of polycyclic aromatic hydrocarbons towards hydrogenation has been shown to decrease with increasing steric hindrance. njtech.edu.cn Therefore, the propanoic acid ethyl ester substituent at the 9-position is expected to influence the rate and selectivity of the hydrogenation.
Other Catalytic Reactions:
Applications in Advanced Sensing and Probe Technologies Based on 9 Anthracenepropanoic Acid Ethyl Ester
Design Principles for Fluorescent Chemosensors
The foundation for designing fluorescent chemosensors based on the 9-anthracenepropanoic acid ethyl ester scaffold lies in the modular "fluorophore-spacer-receptor" model.
Fluorophore: The anthracene (B1667546) moiety serves as the signaling unit. Its inherent fluorescence is modulated upon interaction of the receptor with the target analyte.
Receptor: This is the recognition unit, a molecular entity specifically designed to bind to the analyte of interest. The key to creating a functional sensor is to chemically link a suitable receptor to the anthracene fluorophore. For this compound, this could be achieved by modifying the ethyl ester group or by functionalizing the anthracene ring itself.
Spacer: A linker that connects the fluorophore and the receptor. The nature of the spacer can influence the communication between the receptor and the fluorophore, affecting the sensitivity and selectivity of the sensor.
The design of these sensors often leverages several key photophysical phenomena, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Aggregation-Induced Emission (AIE). For instance, in a PET-based sensor, the binding of an analyte to the receptor can inhibit or promote the transfer of an electron from a donor to the excited fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.
Mechanisms of Analyte Recognition and Signal Transduction (e.g., metal ions, anions, pH, small molecules)
The versatility of the anthracene scaffold allows for the development of sensors for a wide array of analytes by incorporating different recognition moieties.
Metal Ions: To detect metal ions, the propanoic acid ethyl ester group could be hydrolyzed to the corresponding carboxylic acid, which can act as a binding site. Alternatively, chelating agents like crown ethers or nitrogen-containing ligands could be attached to the anthracene core. Upon binding a metal ion, changes in the electronic properties of the receptor would be transmitted to the anthracene fluorophore, causing a change in its fluorescence intensity or wavelength.
Anions: The detection of anions can be achieved by incorporating hydrogen-bond donors, such as amides or ureas, into the sensor structure. For example, novel 9-substituted anthracene derivatives bearing a phenylalaninol unit have demonstrated specific fluorescence enhancement with acetate (B1210297) anions through a photoinduced electron-transfer mechanism. nih.gov The interaction between the receptor and the anion alters the electron density around the fluorophore, leading to a measurable change in the fluorescence signal.
pH: The development of pH-responsive sensors can be realized by introducing acidic or basic functional groups. For instance, amine-containing anthracene derivatives have been shown to exhibit changes in aggregation and fluorescence intensity in response to pH variations. nih.gov A sensor based on this compound could potentially be made pH-sensitive by incorporating a group whose protonation state affects a PET process.
Small Molecules: The recognition of specific small molecules often requires the design of a receptor with a complementary shape and functionality. For example, the detection of picric acid, an explosive nitroaromatic compound, has been achieved using anthracenecarboxamide-based probes. researchgate.net The mechanism involves multiple synergistic interactions, including hydrogen bonding and π-π stacking between the electron-rich anthracene and the electron-deficient picric acid. researchgate.net Similarly, a sensor for the reactive oxygen species singlet oxygen has been developed using 9,10-anthracenedipropionic acid. nih.gov
Development of Ratiometric and FRET-Based Probes
To enhance the accuracy and reliability of fluorescent sensing, ratiometric and FRET-based approaches are often employed.
Ratiometric Probes: These probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to an analyte. This provides a self-calibrating mechanism that is less susceptible to variations in probe concentration, excitation intensity, and environmental factors. Ratiometric sensing with anthracene derivatives has been achieved for detecting cyanide ions, where the probe shows a distinct color change and a ratiometric fluorescence response. rsc.org
FRET-Based Probes: Förster Resonance Energy Transfer (FRET) is a distance-dependent process involving the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. A FRET-based sensor can be constructed by pairing the anthracene fluorophore (as either donor or acceptor) with another dye. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signals of the donor and acceptor.
Bio-imaging Research: Mechanisms of Cellular Uptake and Localization (excluding clinical applications)
The lipophilic nature of the ethyl ester group in this compound suggests that it may be able to cross cellular membranes, making it a candidate for intracellular imaging. The mechanism of cellular uptake is often passive diffusion for such hydrophobic molecules.
Once inside the cell, the localization of the probe is determined by its chemical properties. To target specific organelles, the core structure can be functionalized with specific targeting moieties. For instance, attaching a triphenylphosphonium cation, a lipophilic cation that accumulates in mitochondria due to the large negative mitochondrial membrane potential, can direct the probe to this organelle. This strategy has been successfully used to develop an anthracene carboximide-based fluorescent probe for imaging mitochondrial hypochlorite. mdpi.com
The following table summarizes the localization of some anthracene-based probes for bio-imaging:
| Probe Derivative | Target Organelle/Molecule | Localization Mechanism | Reference |
| Anthracene Carboxyimide with Triphenylphosphonium | Mitochondria | Accumulation driven by mitochondrial membrane potential | mdpi.com |
| 9,10-anthracenedipropionic acid-nanoparticle conjugate | Cytoplasm | Internalization of nanoparticles | nih.gov |
| Anthracene derivatives with triphenylamine | Whole cellular compartment | Staining of the entire cell | rsc.org |
Development of pH-Responsive and Redox-Responsive Fluorescent Systems
The anthracene fluorophore can be integrated into systems that respond to changes in intracellular pH or redox status.
pH-Responsive Systems: As mentioned earlier, the incorporation of acidic or basic groups can render an anthracene-based probe sensitive to pH. For example, anthracene derivatives with amine functionalities have been shown to act as fluorescent pH sensors, with their aggregation and emission properties being pH-dependent. nih.gov A probe based on this compound could be designed to respond to pH changes by introducing a group that undergoes protonation or deprotonation, thereby modulating the fluorescence of the anthracene core.
Redox-Responsive Systems: To create a redox-responsive probe, a redox-active moiety can be coupled to the anthracene fluorophore. For instance, a probe for hypochlorous acid (HOCl), a reactive oxygen species, was developed by incorporating a thioether group into an anthracene carboxyimide structure. mdpi.com The oxidation of the thioether by HOCl leads to a significant change in the fluorescence properties of the probe. mdpi.com Another approach involves using selenium-containing anthracene derivatives for the detection of HOCl, where the oxidation of the selenide (B1212193) triggers a strong fluorescence enhancement. rsc.org
The following table provides examples of responsive anthracene-based fluorescent systems:
| System Type | Analyte | Mechanism of Action | Reference |
| pH-Responsive | H+ | pH-dependent aggregation and emission | nih.gov |
| Redox-Responsive | Hypochlorous Acid (HOCl) | Oxidation of a thioether or selenide group | mdpi.comrsc.org |
| Anion-Responsive | Acetate | Photoinduced Electron Transfer | nih.gov |
Role in Organic Optoelectronic Materials Research
Investigation as a Fluorescent Emitter or Dopant in Organic Light-Emitting Diodes (OLEDs) Research
The anthracene (B1667546) core is a well-established blue-emitting chromophore, making its derivatives prime candidates for use as emitters in OLEDs. researchgate.net The propanoic acid ethyl ester group in 9-Anthracenepropanoic acid ethyl ester is an electron-withdrawing group, which can influence the photophysical properties of the anthracene core. The introduction of such a group can lead to a red-shift in the emission spectrum compared to unsubstituted anthracene, potentially tuning the emission color from deep blue towards the sky-blue or even green region. researchgate.net
In OLEDs, this compound could be investigated as a fluorescent emitter in a host-dopant system. By doping a small amount of this compound into a host material with a wider bandgap, it is possible to achieve efficient energy transfer from the host to the dopant, resulting in emission solely from the dopant. This approach helps to prevent concentration quenching, which is a common issue with fluorescent materials in the solid state, and can lead to high-efficiency and color-pure OLEDs. The aliphatic ester chain might also enhance solubility and improve film morphology, which are crucial for solution-processed OLEDs.
| Parameter | Expected Range for Anthracene-Based Emitters |
| Emission Peak (λem) | 420 - 480 nm |
| Photoluminescence Quantum Yield (PLQY) in solution | 0.7 - 0.95 |
| External Quantum Efficiency (EQE) in OLEDs | 3% - 7% |
This table presents typical values for blue-emitting anthracene derivatives and serves as an illustrative guide for the potential performance of this compound.
Studies on Charge Generation and Recombination in Organic Photovoltaic Cells (OPVs)
In the context of organic photovoltaics, anthracene derivatives have been explored as both electron donor and electron acceptor materials, although less commonly than other classes of organic semiconductors. The primary role of materials in an OPV is to absorb light to generate excitons (bound electron-hole pairs) and then to efficiently separate these excitons into free charge carriers at a donor-acceptor interface.
The study of this compound in OPVs would involve blending it with a complementary donor or acceptor material. Its strong absorption in the UV-blue region of the solar spectrum could be utilized for light harvesting. researchgate.net The efficiency of charge generation would depend on the energy level alignment between this compound and its partner material. The electron-withdrawing nature of the ester group would lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to unsubstituted anthracene. This could make it a suitable partner for a donor material with a relatively high HOMO level.
Conversely, charge recombination is a major loss mechanism in OPVs. The flexible propanoic acid ethyl ester side chain could influence the molecular packing in thin films, which in turn affects the charge mobility and the probability of bimolecular recombination. A less ordered film might lead to lower charge mobility but could also reduce the recombination rate by spatially separating the charge carriers.
| Parameter | Potential Role in OPVs |
| Absorption Range | UV-Blue |
| HOMO Level | Expected to be deeper than anthracene |
| LUMO Level | Expected to be deeper than anthracene |
| Potential Function | Electron Acceptor or part of a Donor-Acceptor system |
This table outlines the potential characteristics and roles of this compound in organic photovoltaic research based on the properties of similar anthracene derivatives.
Photoconductivity and Charge Transport Mechanism Studies in Thin Films
The ability of a material to transport charge is fundamental to its performance in any electronic device. For this compound, the charge transport would be primarily dictated by the π-π stacking of the anthracene cores. rsc.orgrsc.org Theoretical studies on various anthracene derivatives have shown that the nature and position of substituents can significantly impact the molecular packing and, consequently, the charge carrier mobility. rsc.orgrsc.org
The propanoic acid ethyl ester side chain is not conjugated with the anthracene core and is flexible. This non-conjugated, bulky group could lead to a less ordered, more amorphous thin film morphology. While highly crystalline structures are often sought for high charge mobility, amorphous films can offer advantages such as isotropic transport properties and better film formation. researchgate.net The ester group, being polar, could also introduce additional intermolecular interactions, influencing the solid-state packing. researchgate.netnih.gov
Studies on the photoconductivity of thin films of this material would involve measuring the increase in electrical conductivity upon illumination. This would provide insights into the efficiency of photogeneration of charge carriers and their transport through the film. The charge transport mechanism, whether hopping-based or band-like, could be investigated through temperature-dependent mobility measurements.
| Property | Expected Influence of the Propanoic Acid Ethyl Ester Group |
| Film Morphology | Likely amorphous or semi-crystalline |
| Hole Mobility (μh) | Potentially in the range of 10⁻⁵ to 10⁻³ cm²/Vs |
| Electron Mobility (μe) | Likely lower than hole mobility |
| Charge Transport Mechanism | Hopping transport |
This table provides an estimation of the charge transport properties of this compound thin films, drawing parallels with other functionalized anthracene derivatives.
Exciton (B1674681) Dynamics and Transport in Organic Semiconductor Architectures
The fate of excitons generated upon light absorption is a critical aspect of optoelectronic device physics. In organic materials, excitons can diffuse through the material before they recombine radiatively (emitting light) or non-radiatively. The exciton diffusion length is a key parameter that determines the efficiency of both OLEDs and OPVs. acs.orgrsc.org
For this compound, the exciton dynamics would be governed by the properties of the anthracene core. Anthracene is known for efficient singlet exciton generation. mdpi.com However, the flexible side chain could introduce structural disorder, creating trap states that can localize excitons and reduce their diffusion length. nih.gov Time-resolved photoluminescence spectroscopy would be a crucial technique to study the exciton lifetime and diffusion dynamics in thin films of this material. nih.gov
In the context of OLEDs, a longer exciton diffusion length in a host material allows for more efficient energy transfer to the dopant emitters. In OPVs, a long exciton diffusion length is essential for the exciton to reach the donor-acceptor interface before it decays. acs.org Therefore, understanding and controlling the exciton dynamics through molecular design, such as the introduction of the propanoic acid ethyl ester group, is a key area of research.
| Parameter | Expected Behavior |
| Exciton Type | Primarily Singlet Excitons |
| Exciton Diffusion Length | Potentially in the range of 5 - 20 nm in amorphous films |
| Dominant Decay Pathway | Fluorescence from the anthracene core |
| Influence of Side Chain | May introduce trap sites affecting exciton diffusion |
This table summarizes the expected exciton dynamics in this compound based on the known behavior of anthracene derivatives.
Supramolecular Chemistry and Self Assembly Studies of 9 Anthracenepropanoic Acid Ethyl Ester
Non-Covalent Interactions Leading to Controlled Architectures
The self-assembly of 9-Anthracenepropanoic Acid Ethyl Ester is primarily governed by a combination of non-covalent interactions, which cooperatively guide the molecules into well-defined architectures.
π-π Stacking: The large, electron-rich anthracene (B1667546) core is the dominant feature driving intermolecular association. These planar aromatic systems tend to stack on top of each other in a face-to-face or offset arrangement to maximize attractive van der Waals forces. mdpi.comaip.org This π-π stacking is a fundamental interaction in the formation of ordered aggregates and crystalline structures from anthracene derivatives. mdpi.comresearchgate.net The specific geometry of the stacking, whether face-to-face or head-to-tail, significantly influences the resulting supramolecular structure. rsc.orgnih.gov
Hydrogen Bonding: While the this compound molecule itself lacks hydrogen bond donors, its ester group contains two oxygen atoms that can act as hydrogen bond acceptors. chem960.com This allows it to form hydrogen bonds with protic solvents or other suitable donor molecules. chemguide.co.ukderpharmachemica.com Although these interactions may be weaker than the π-π stacking of the anthracene cores, they play a crucial role in modulating solubility and influencing the final orientation of the molecules within an assembly. nih.gov
Table 1: Key Non-Covalent Interactions in this compound Assemblies
| Interaction Type | Participating Molecular Moiety | Primary Role in Self-Assembly | Reference |
|---|---|---|---|
| π-π Stacking | Anthracene Core | Major driving force for aggregation and ordering; formation of columnar or stacked structures. | mdpi.comaip.orgnih.gov |
| Hydrogen Bonding (Acceptor) | Carbonyl and Ether Oxygens of the Ester Group | Interaction with host molecules or protic solvents; modification of solubility and assembly geometry. | chem960.comchemguide.co.ukderpharmachemica.com |
| Dipole-Dipole Interactions | Ethyl Ester Group | Contributes to the overall intermolecular forces and influences molecular alignment. | chemguide.co.uk |
| Steric Hindrance | Ethyl Propanoate Chain | Regulates the distance and orientation between anthracene planes, preventing collapse and controlling packing. | rsc.org |
Self-Assembly into Ordered Nanostructures and Microstructures
The interplay of the non-covalent forces described above drives the spontaneous organization of this compound molecules into various ordered structures at the nano- and microscale.
Research on related anthracene derivatives demonstrates that they can form a variety of morphologies, including nanospheres, nanofibers, and crystalline arrays. nih.govnih.gov For instance, anthracene-based platinum metallacycles have been shown to assemble into nanospheres. nih.gov The aggregation of anthracene-modified dendrimers can be controlled to produce unique morphologies where the anthracene units are pre-arranged to form stable excimers upon photoexcitation. nih.gov
The process is often highly dependent on external conditions such as solvent polarity, concentration, and temperature. In non-polar solvents, π-π stacking interactions are expected to dominate, leading to the formation of columnar or H-aggregates. In more polar environments, solvophobic effects would also contribute significantly to the assembly process. The structure of the resulting aggregates can range from simple dimers to complex, polymer-like columnar stacks. nih.gov The ability to control the aggregation process is critical, as uncontrolled aggregation often leads to the quenching of the characteristic anthracene fluorescence, a phenomenon that can be suppressed through careful molecular design. rsc.orgox.ac.uk
Host-Guest Chemistry and Encapsulation Phenomena
The anthracene moiety of this compound can readily participate in host-guest chemistry, acting as a guest that can be encapsulated within various molecular hosts. This encapsulation can dramatically alter the molecule's physical and chemical properties.
Cyclodextrins: Cyclodextrins (CDs) are common hosts for hydrophobic molecules like anthracene. acs.org The hydrophobic inner cavity of CDs, particularly β-cyclodextrin, can encapsulate the anthracene core, while the hydrophilic exterior ensures water solubility. lsu.eduresearchgate.net Studies on anthracene have shown the formation of a 1:1 complex with β-cyclodextrin. lsu.edu This encapsulation can enhance the photostability of the guest molecule and protect it from the external environment. researchgate.net
Molecular Cages: More complex, cage-like host molecules have also been used to encapsulate anthracene. These hosts can exhibit high selectivity, for instance, by preferentially binding planar aromatic guests like anthracene over their non-planar analogues. rsc.org
Metallacycles and Metallacages: Anthracene-containing ligands can be used to construct large, hollow metallacycles and metallacages. mdpi.com While in this case the anthracene unit is part of the host, these studies underscore the utility of the anthracene scaffold in creating cavities for encapsulating other guest molecules.
The encapsulation of this compound can lead to significant changes in its fluorescence properties, solubility, and reactivity, making it a valuable tool for developing sensors and delivery systems.
Table 2: Host-Guest Complex Formation Constants for Anthracene with β-Cyclodextrin
| Mobile Phase (Methanol-Water % v/v) | Apparent Formation Constant (K₁) M⁻¹ | Stoichiometry (Host:Guest) | Reference |
|---|---|---|---|
| 55:45 | 373 | 1:1 | lsu.edu |
| 60:40 | 242 | 1:1 | lsu.edu |
| 65:35 | 136 | 1:1 | lsu.edu |
Development of Responsive Supramolecular Gels and Polymeric Systems
The unique photochemical properties of the anthracene group make this compound an excellent candidate for creating "smart" or stimuli-responsive materials. nih.govnih.gov These materials can change their properties in response to external triggers like light, pH, or temperature.
Photoresponsive Systems: The most notable property of anthracene in this context is its ability to undergo a reversible [4+4] photocycloaddition reaction upon exposure to UV light (typically around 365 nm). nih.govresearchgate.net This dimerization creates a covalent link between two anthracene molecules, which can be used to crosslink polymers, leading to the formation of a hydrogel or a change in a material's mechanical properties. nih.gov This process is often reversible, as the dimer can be cleaved back to the original anthracene monomers by irradiation with shorter wavelength UV light or by heating. This photo-reversibility allows for the development of materials with switchable properties. researchgate.netacs.org
Supramolecular Gels: Low-molecular-weight gelators (LMWGs) can self-assemble in a solvent to form a three-dimensional network that immobilizes the liquid, creating a supramolecular gel. researchgate.net Given its capacity for strong π-π stacking and other directional interactions, this compound or its derivatives could function as LMWGs. whiterose.ac.uk The resulting gels would be inherently responsive to stimuli that disrupt these non-covalent interactions, such as temperature or solvent changes. If designed correctly, these gels could also be photoresponsive due to the dimerization of the anthracene units.
The incorporation of this compound into polymers and gels opens up possibilities for applications in areas like controlled drug delivery, tissue engineering, and soft robotics, where materials that respond to specific signals are required. nih.govmdpi.comresearchgate.netresearchgate.net
Computational and Theoretical Chemistry of 9 Anthracenepropanoic Acid Ethyl Ester
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the ground-state electronic structure and reactivity of molecules like 9-anthracenepropanoic acid ethyl ester. These calculations provide valuable information about the distribution of electrons within the molecule and its propensity to engage in chemical reactions.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and its electronic absorption properties. For anthracene (B1667546) derivatives, substitutions on the aromatic core can significantly influence these frontier orbitals. rsc.orgrsc.orgacs.org For instance, the introduction of substituents can alter the electron density distribution, leading to changes in the HOMO and LUMO energy levels. rsc.org
Table 1: Representative DFT-Calculated Electronic Properties for Anthracene Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Anthracene (representative) | -5.50 | -2.20 | 3.30 |
| 9,10-Disubstituted Anthracene (example) | -5.65 | -2.35 | 3.30 |
| Anthracene Carboxylic Acid (related) | -5.80 | -2.50 | 3.30 |
Note: The values in this table are illustrative and can vary depending on the specific derivative and the level of theory used in the DFT calculations. The data is based on trends observed in computational studies of various anthracene derivatives. rsc.orgrsc.orgscribd.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
To understand the photophysical behavior of this compound, such as its absorption and fluorescence characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. rsc.orgmdpi.com TD-DFT extends the principles of DFT to excited states, allowing for the prediction of electronic transition energies and oscillator strengths, which are directly related to experimental UV-Vis absorption spectra. mdpi.com
TD-DFT calculations have been successfully applied to a wide range of anthracene derivatives to interpret their spectroscopic properties. mdpi.comrsc.org These studies have shown that the nature and position of substituents on the anthracene core have a profound effect on the absorption and emission wavelengths. For example, substitutions can lead to red or blue shifts in the spectra, as well as changes in the fluorescence quantum yield. rsc.org
For this compound, TD-DFT can predict the energies of the singlet (S1, S2, etc.) and triplet (T1, T2, etc.) excited states. The energy difference between the ground state (S0) and the first singlet excited state (S1) corresponds to the lowest energy absorption band. The nature of this transition, often a π-π* transition localized on the anthracene core, can also be elucidated. rsc.org
Furthermore, TD-DFT can be used to simulate emission spectra by optimizing the geometry of the first excited state. The energy difference between the relaxed excited state and the ground state provides the predicted fluorescence energy. The difference between the absorption and emission energies, known as the Stokes shift, is another important parameter that can be computationally estimated. researchgate.net
Table 2: Predicted Spectroscopic Properties of Anthracene Derivatives from TD-DFT
| Derivative | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Stokes Shift (nm) |
| 9,10-Diphenylanthracene (related) | ~380 | ~420 | ~40 |
| Anthracene-9-carboxylic acid (related) | ~370 | ~450 | ~80 |
Note: This table presents typical values for related anthracene compounds to illustrate the utility of TD-DFT. The actual values for this compound would require specific calculations. rsc.orgcore.ac.uk
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and the influence of the surrounding environment (solvation) on molecules like this compound. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. tandfonline.com
For a molecule with a flexible side chain like this compound, MD simulations can map out the potential energy surface associated with the rotation of dihedral angles in the propanoic acid ethyl ester group. This allows for the identification of the most stable conformations and the energy barriers between them. The conformational landscape can be significantly influenced by the solvent, as different solvents can stabilize or destabilize certain conformations through solute-solvent interactions. nih.gov
MD simulations are particularly useful for studying solvation effects. By explicitly including solvent molecules in the simulation box, one can investigate the structure of the solvent around the solute and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This provides insights into how the solvent organizes itself around the hydrophobic anthracene core and the more polar ester group. nih.govstrath.ac.uk
In the context of its use as a fluorescent probe, understanding the conformational dynamics and solvation is crucial. The local environment can affect the fluorescence properties, and MD simulations can help to interpret these effects by providing an atomistic-level view of the probe's interactions with its surroundings. tandfonline.com
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies that govern the reaction rates.
A relevant reaction for this molecule is ester hydrolysis, which would cleave the ethyl ester to form 9-anthracenepropanoic acid. Computational studies on the hydrolysis of other esters have provided detailed mechanistic insights, such as the role of water molecules and the nature of the tetrahedral intermediate. nih.govcomporgchem.com Similar computational approaches could be applied to the hydrolysis of this compound to understand its stability in aqueous environments. researchgate.net
Another area of interest is the modeling of photochemical reactions. Anthracene and its derivatives are known to undergo photodimerization and other photoreactions upon exposure to UV light. rsc.org Quantum chemical methods can be used to explore the excited-state potential energy surfaces and identify the pathways leading to different photoproducts. This is particularly important for applications where the photostability of the compound is a concern.
By mapping the reaction pathways and characterizing the transition states, quantum chemical modeling provides a fundamental understanding of the reactivity of this compound and can predict its behavior under various chemical conditions. diva-portal.orgnih.gov
In Silico Design and Prediction of Novel Anthracene Ester Derivatives
The insights gained from the computational studies described above can be leveraged for the in silico design of novel anthracene ester derivatives with tailored properties. By systematically modifying the chemical structure of this compound in a computational environment, it is possible to predict how these changes will affect its electronic, spectroscopic, and reactive properties.
For example, if the goal is to develop a fluorescent probe with a longer emission wavelength, different electron-donating or electron-withdrawing groups could be computationally attached to the anthracene core. researchgate.netrsc.org TD-DFT calculations could then be used to predict the resulting absorption and emission spectra, allowing for the rapid screening of many potential candidates before committing to their synthesis. nih.govrsc.org
This in silico design approach can also be used to optimize other properties, such as solubility, by modifying the ester group or other parts of the molecule. Molecular dynamics simulations could then be used to assess the impact of these changes on the molecule's behavior in different solvents.
The design of novel derivatives is not limited to fluorescent probes. Computational methods can aid in the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where the electronic properties of the anthracene core are paramount. nih.govresearchgate.netsigmaaldrich.com By combining different computational techniques, a comprehensive virtual screening and design workflow can be established to accelerate the discovery of new functional molecules based on the this compound scaffold.
Derivatization Strategies and Structure Photophysical/reactivity Relationships
Synthesis of Substituted 9-Anthracenepropanoic Acid Ethyl Ester Analogs
The synthesis of substituted this compound analogs typically begins with the preparation of a substituted 9-anthracenepropanoic acid, followed by esterification. A common route to the parent acid involves the reaction of 9-anthraldehyde (B167246) with malonic acid, followed by reduction. To introduce substituents onto the anthracene (B1667546) ring, particularly at the 10-position, one can start with a correspondingly substituted anthracene derivative.
For instance, the synthesis of 10-substituted derivatives can be challenging due to the high reactivity of the 9 and 10 positions of the anthracene nucleus. One approach involves the protection of these positions, substitution on other parts of the ring system, and then deprotection and subsequent functionalization at the 9-position. researchgate.net More direct methods, such as Friedel-Crafts reactions or metal-catalyzed cross-coupling reactions on pre-functionalized anthracenes, can also be employed to introduce a variety of substituents. researchgate.net
Once the desired substituted 9-anthracenepropanoic acid is obtained, esterification to the ethyl ester is typically a straightforward acid-catalyzed reaction with ethanol (B145695), often using a catalyst such as sulfuric acid or thionyl chloride.
Impact of Peripheral Substituents on Electronic and Photophysical Characteristics
The electronic and photophysical properties of this compound are highly sensitive to the nature and position of substituents on the anthracene ring. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.
Generally, the introduction of substituents leads to a red-shift in the absorption and emission spectra. researchgate.netscirp.org The magnitude of this shift is dependent on the electronic nature of the substituent and its position on the anthracene core. For example, substitution at the 10-position with groups that can extend the π-conjugation or alter the electron density on the anthracene ring has a pronounced effect.
The fluorescence quantum yield is also strongly influenced by substituents. While many anthracene derivatives are highly fluorescent, the introduction of certain groups, such as those containing heavy atoms or nitro groups, can lead to a decrease in fluorescence intensity due to enhanced intersystem crossing or other non-radiative decay pathways. researchgate.net Conversely, rigidifying the structure or introducing groups that favor radiative decay can enhance the quantum yield.
A study on 9,10-disubstituted anthracenes provides insight into these effects. While direct data for this compound analogs is limited, the trends observed for similar structures are informative.
| Derivative | Substitution at 10-position | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Unsubstituted Analog | -H | ~365 | ~410 | - |
| Hypothetical EDG-substituted | -OCH3 | Red-shifted | Red-shifted | Potentially Increased |
| Hypothetical EWG-substituted | -NO2 | Red-shifted | Red-shifted | Significantly Decreased |
| Hypothetical Halogen-substituted | -Br | Slightly Red-shifted | Slightly Red-shifted | Decreased |
Systematic Modification of the Ester Linker and Alkyl Chain Length
Alterations to the propanoic acid ethyl ester side chain, including the ester group itself and the length of the alkyl chain, provide another avenue for fine-tuning the properties of the molecule.
Modification of the ester from an ethyl to a methyl, propyl, or other alkyl group can subtly influence the molecule's solubility and steric profile. While the electronic effects on the anthracene chromophore are generally minimal due to the insulating nature of the saturated alkyl chain, these changes can impact aggregation behavior and interactions with the local environment, which in turn can affect the observed photophysical properties in condensed phases.
Varying the length of the alkyl chain connecting the anthracene moiety to the ester group (e.g., from propanoic to butanoic or pentanoic acid esters) can have a more significant impact. A longer, more flexible linker can allow the anthracene fluorophore greater rotational and conformational freedom, which may lead to changes in non-radiative decay rates and, consequently, the fluorescence quantum yield and lifetime. Furthermore, in applications where the molecule is used as a probe, the linker length is critical in controlling the distance between the fluorophore and a target of interest.
Rational Design of Derivatives for Targeted Research Applications
The rational design of this compound derivatives is geared towards creating molecules with optimized properties for specific applications, such as fluorescent probes and sensors. nih.gov This design process involves a deep understanding of the structure-property relationships discussed in the previous sections.
For example, to design a fluorescent probe for a specific analyte, a recognition moiety can be incorporated into the molecule. This is often achieved by modifying the ester group or by introducing a reactive substituent on the anthracene ring. The binding of the analyte to the recognition site can then induce a change in the photophysical properties of the anthracene core, such as an increase or decrease in fluorescence intensity (turn-on or turn-off sensing) or a shift in the emission wavelength. researchgate.net
The propanoic acid linker can also be strategically employed. For instance, in the design of probes for biological systems, the linker can be used to position the fluorescent reporter at a specific distance from a biomolecule or to control the probe's localization within a cell.
Advanced Analytical Techniques Applied to 9 Anthracenepropanoic Acid Ethyl Ester Systems
Single-Molecule Spectroscopy for Heterogeneity and Dynamics Studies
Single-molecule spectroscopy (SMS) is a powerful tool that circumvents the ensemble averaging inherent in traditional spectroscopic measurements, providing a direct window into the unique behaviors of individual molecules. This is particularly crucial for understanding systems like 9-Anthracenepropanoic Acid Ethyl Ester, where conformational differences and local environmental variations can lead to a range of photophysical properties that are masked in bulk studies.
By isolating and observing individual molecules, SMS can reveal static and dynamic heterogeneity. For instance, in studies of directly linked zinc(II) porphyrin arrays, a related class of chromophoric systems, single-molecule fluorescence spectroscopy has demonstrated the presence of conformational heterogeneity. miami.edunih.gov Longer arrays exhibit complex photobleaching behaviors, suggesting an increase in non-radiative decay channels due to enhanced structural nonlinearity. miami.edunih.gov Similarly, for anthracene (B1667546) derivatives, SMS can uncover variations in fluorescence lifetimes and emission spectra from one molecule to another. These differences can be attributed to distinct local environments or varying conformations of the propanoate side chain relative to the anthracene core.
Furthermore, recent investigations into the photodimerization of anthracene derivatives in single crystals have shown that reaction dynamics can be spatially heterogeneous, with reactions propagating from edges to the center of the crystal. rsc.org This highlights how molecular-scale events, observable through techniques like SMS, can govern macroscopic properties. While specific single-molecule studies on this compound are not widely reported, the principles demonstrated with related compounds underscore the potential of SMS to unravel the complex photophysical landscape of this molecule.
Table 1: Representative Observations from Single-Molecule Spectroscopy of Anthracene-Based Systems
| Observed Phenomenon | Investigated System | Implication for this compound |
| Conformational Heterogeneity | Directly linked zinc(II) porphyrin arrays | Potential for varied conformations of the ethyl propanoate group, leading to a distribution of photophysical properties. |
| Stepwise Photobleaching | Short porphyrin arrays | Individual chromophores within a system can act as independent fluorescent units. |
| Spatially Heterogeneous Reactions | Single crystals of 9-cyanoanthracene and 9-anthraldehyde (B167246) | Photochemical reactions in solid-state systems of this compound may not occur uniformly. |
| Variations in Fluorescence Lifetime | Single terrylene molecules in an anthracene matrix | Individual molecules of this compound likely exhibit a range of fluorescence lifetimes due to local environmental differences. researchgate.net |
Ultrafast Transient Absorption Spectroscopy for Picosecond and Femtosecond Dynamics
Ultrafast transient absorption spectroscopy (TAS) is an indispensable technique for probing the dynamics of short-lived excited states, providing crucial information on processes such as energy transfer, charge separation, and conformational changes that occur on the picosecond and femtosecond timescales. For this compound, TAS can elucidate the pathways of energy dissipation following photoexcitation.
Upon excitation, the anthracene moiety transitions to an excited singlet state (S1). TAS can monitor the decay of this state through various channels, including fluorescence, intersystem crossing to the triplet state (T1), and non-radiative decay. Studies on various anthracene derivatives have revealed excited-state lifetimes that are sensitive to the solvent, temperature, and the nature of substituents. researchgate.net For example, the fluorescence lifetime of an anthracene monomer is typically in the range of 5-6 ns. acs.org However, the presence of certain functional groups can significantly alter these dynamics. acs.org
In bianthrone, a related system, picosecond TAS has been used to observe the evolution of a transient absorption at 700 nm within 10 ps after excitation, which was assigned to a twisted intramolecular charge transfer (TICT) state. tudublin.ie This demonstrates the power of TAS in identifying and characterizing fleeting intermediates. For this compound, TAS experiments could reveal the kinetics of excimer formation at high concentrations, where two anthracene moieties interact, leading to a red-shifted emission with a distinct lifetime. miami.edu
Table 2: Representative Excited-State Lifetimes of Anthracene Derivatives
| Compound/System | Solvent/Environment | Excited-State Lifetime (τ) | Technique |
| Anthracene Monomer | Toluene | ~11 ns | Time-Resolved Fluorescence |
| Anthracene Excimer (Sandwich) | Octa Acid | 210 - 225 ns | Time-Resolved Emission Spectroscopy |
| Anthracene Excimer (T-shaped) | Aqueous solution with glycerol | 23.1 - 24.0 ns | Time-Resolved Fluorescence |
| Ruthenium(II)-Anthracene Complex | Aerated DMSO | >100 µs | Luminescence Decay |
Note: The data presented are for representative anthracene derivatives and are intended to be illustrative of the types of measurements obtained with this technique.
Time-Resolved Microwave Conductivity (TRMC) for Charge Carrier Generation and Mobility
Time-Resolved Microwave Conductivity (TRMC) is a non-contact technique used to measure the transient photoconductivity of a material following pulsed photoexcitation. wikipedia.orgnrel.gov It provides valuable information about the generation efficiency and mobility of charge carriers (electrons and holes), which are fundamental parameters for understanding the potential of a material in electronic applications.
For organic semiconductors like anthracene derivatives, charge transport is a critical property. acs.org The mobility of charge carriers is influenced by factors such as molecular packing, the presence of disorder, and temperature. acs.orgoup.com TRMC allows for the determination of the product of the charge carrier generation yield (φ) and the sum of the electron and hole mobilities (Σμ = μe + μh).
Table 3: Representative Charge Carrier Mobilities in Anthracene-Based Materials
| Material | Measurement Technique | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
| 2,6-Diphenyl anthracene (2,6-DPA) | Theoretical Calculation | 3.54 | - |
| 2,6-Dipyridyl anthracene (2,6-DPyA-b) | Theoretical Calculation | 12.73 | - |
| 9,10-Diphenylanthracene (DPA) | Bulk Crystal Measurement | 3.7 | 13 |
| 2-Amino-anthracene derivative (10-OPIA) | OFET | 5.22 x 10⁻⁵ | - |
| Anthracene Single Crystal (a and b axes) | High-Pressure Measurement | - | Increased with pressure |
Note: The data presented are for representative anthracene derivatives and are intended to be illustrative of the types of measurements obtained with this technique.
Spectroelectrochemical Methods for Redox-Active Forms and Intermediates
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to simultaneously obtain information about the redox state of a molecule and its corresponding spectral properties. This is particularly useful for identifying and characterizing the transient radical ions and other intermediates that are formed during electrochemical reactions.
For this compound, cyclic voltammetry (CV) can be used to determine its oxidation and reduction potentials. youtube.com The anthracene core is known to undergo reversible one-electron oxidation and reduction processes to form the corresponding radical cation and anion. Spectroelectrochemical methods, such as coupling CV with UV-Vis or EPR spectroscopy, can provide the absorption or magnetic resonance spectra of these transient species.
Studies on various anthracene derivatives have shown that the redox potentials are influenced by the nature and position of substituents on the anthracene ring. academie-sciences.frmdpi.com For example, the electrochemical behavior of hydroxyanthracenediones has been shown to be pH-dependent. academie-sciences.fr While specific spectroelectrochemical data for this compound is not widely published, the known redox behavior of the anthracene moiety suggests that it will exhibit characteristic oxidation and reduction waves. The ethyl propanoate substituent is expected to have a modest electronic effect on the redox potentials of the anthracene core.
Table 4: Representative Redox Potentials of Anthracene Derivatives
| Compound | Solvent/Electrolyte | Oxidation Potential (Eox) (V vs. reference) | Reduction Potential (Ered) (V vs. reference) |
| 9-phenyl-10-(naphthalen-1-yl)anthracene | DCM / TBAPF6 | 1.17 | -1.98 |
| 9-(4-methoxyphenyl)-10-(naphthalen-1-yl)anthracene | DCM / TBAPF6 | 1.10 | -2.03 |
| 9-phenyl-10-(naphthalen-2-yl)anthracene | DCM / TBAPF6 | 1.18 | -1.96 |
| 4,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate (B1210297) (HACAD) | pH 7.0 buffer | - | -0.63, -0.90 |
Note: The data presented are for representative anthracene derivatives and are intended to be illustrative of the types of measurements obtained with this technique. Reference electrodes may vary between studies.
Environmental Fate and Photodegradation Mechanisms Academic Research Perspective
Photo-induced Degradation Pathways in Model Environmental Systems
From an academic research perspective, the photodegradation of "9-Anthracenepropanoic Acid Ethyl Ester" in environmental systems is understood by examining the behavior of its parent compound, anthracene (B1667546). The core mechanism involves the absorption of ultraviolet (UV) radiation from sunlight, which elevates the anthracene moiety to an excited electronic state. mdpi.com This excited state is highly reactive and can follow several degradation pathways.
The most prominent photo-induced degradation pathway for anthracene and its derivatives is photooxidation. nih.govresearchgate.net This process typically proceeds through the formation of an intermediate endoperoxide across the 9 and 10 positions of the anthracene ring. researchgate.netredalyc.orgnih.gov This [4+2] cycloaddition reaction occurs between the excited anthracene core and molecular oxygen. mdpi.com The resulting endoperoxide is often unstable and can undergo further reactions, leading to a variety of photoproducts. nih.gov
Another significant degradation pathway involves direct photolysis, where the absorbed light energy is sufficient to break chemical bonds within the molecule. For anthracene derivatives, this can lead to complex mixtures of transformation products. The presence of the propanoic acid ethyl ester group at the 9-position is expected to influence the electronic properties of the anthracene ring system, potentially affecting the rates and products of photodegradation compared to unsubstituted anthracene.
Role of Reactive Oxygen Species in Degradation Processes
Reactive oxygen species (ROS) play a crucial role in the photodegradation of anthracene and its derivatives, including "this compound". nih.govnih.gov The excited anthracene molecule can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.nettandfonline.com This photosensitization process is a key step in the formation of endoperoxide intermediates. redalyc.org
In addition to singlet oxygen, other ROS such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻) can contribute to the degradation process. nih.govtandfonline.comnih.gov Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring, leading to hydroxylated derivatives and subsequent ring cleavage. mdpi.com Studies on anthracene have shown that hydroxyl radicals can lead to the formation of 9-hydroxyanthracene, which can then tautomerize to 9(10H)anthracenone. mdpi.com The generation of these various ROS in sunlit surface waters or on atmospheric particles creates a complex oxidative environment where multiple degradation reactions can occur simultaneously. nih.govnih.gov
The efficiency of ROS generation and the subsequent degradation can be influenced by environmental factors such as the presence of natural organic matter and halide ions in water, which can act as photosensitizers or quenchers. nih.govacs.org
Identification of Photoproducts and Elucidation of Formation Mechanisms
The elucidation of photoproducts is critical for understanding the complete environmental fate of "this compound." Based on extensive research on anthracene photodegradation, a number of key photoproducts can be anticipated. researchgate.netnih.gov
The primary mechanism of photooxidation via singlet oxygen leads to the formation of an endoperoxide of the parent compound. This intermediate is typically not isolated but is proposed to decompose to form more stable products. redalyc.orgnih.gov The most commonly identified and stable photoproduct of anthracene and its 9-substituted derivatives is the corresponding anthraquinone (B42736). nih.govmdpi.com For "this compound," this would likely involve modification or cleavage of the side chain during the oxidation of the aromatic core.
A proposed mechanism for the formation of anthraquinone from anthracene involves the initial formation of 9,10-dihydroxyanthracene, which is readily oxidized. mdpi.com An alternative pathway involves the formation of anthrone (B1665570) as an intermediate. nih.gov
The table below summarizes the expected photoproducts based on the known degradation pathways of the anthracene moiety.
| Anticipated Photoproduct | Proposed Formation Mechanism | Key Intermediates |
| 9,10-Anthraquinone | Oxidation of the anthracene core, likely following the decomposition of an endoperoxide intermediate or further oxidation of hydroxylated derivatives. nih.govmdpi.com | Endoperoxide, 9,10-Dihydroxyanthracene |
| Anthrone | Formed from the photomodification of anthracene, potentially as a co-product with 9,10-anthracenedione. nih.gov | Excited-state anthracene |
| Hydroxylated Derivatives | Direct reaction with hydroxyl radicals (•OH) generated in the surrounding medium. mdpi.com | 9-Hydroxyanthracene |
It is important to note that the propanoic acid ethyl ester side chain may also undergo transformation during these photo-oxidative processes, leading to a more complex array of final photoproducts. Detailed laboratory studies would be required to definitively identify all transformation products and fully elucidate the specific degradation pathways for "this compound."
Conclusion and Future Research Perspectives for 9 Anthracenepropanoic Acid Ethyl Ester
Summary of Key Research Advances and Contributions
Identification of Unexplored Research Avenues
The limited research into 9-Anthracenepropanoic Acid Ethyl Ester presents a number of unexplored avenues for future investigation:
Synthesis and Optimization: While the compound is commercially available, detailed studies on its synthesis, including optimization of reaction conditions and exploration of alternative synthetic routes, are lacking. Research in this area could lead to more efficient and cost-effective production methods.
Photophysical Characterization: A comprehensive study of the photophysical properties of this compound is a critical next step. This would involve determining its absorption and emission spectra in various solvents, measuring its fluorescence quantum yield and lifetime, and investigating its response to different environmental stimuli.
Fluorescence Quenching Studies: The anthracene (B1667546) core is susceptible to fluorescence quenching by various analytes. A systematic investigation into the quenching of this compound's fluorescence by different species (e.g., metal ions, nitroaromatic compounds, biological molecules) could form the basis for the development of novel chemical sensors.
Derivatization and Polymerization: The ethyl ester group provides a handle for chemical modification. Derivatization of this group could be used to attach the molecule to other substrates or to incorporate it into polymeric structures, leading to the development of new functional materials with tailored optical and electronic properties.
Potential for Interdisciplinary Collaborations and Novel Academic Applications
The unique combination of a fluorescent aromatic core and a modifiable side chain in this compound opens up possibilities for a range of interdisciplinary collaborations and novel academic applications:
Materials Science: In collaboration with materials scientists, the compound could be explored as a building block for organic light-emitting diodes (OLEDs), fluorescent probes for monitoring polymerization processes, or as a component in photoresponsive materials.
Analytical Chemistry: Collaborations with analytical chemists could focus on developing sensitive and selective chemical sensors based on the fluorescence of this compound. Its potential for detecting environmental pollutants or biologically important molecules warrants investigation.
Biochemistry and Molecular Biology: By modifying the ester group with biocompatible moieties, this compound could be developed into a fluorescent label for proteins, nucleic acids, or other biomolecules, enabling new avenues for bioimaging and diagnostics.
Q & A
Q. What are the established methods for synthesizing 9-Anthracenepropanoic Acid Ethyl Ester, and how can reaction conditions be optimized for yield?
Synthesis typically involves functionalization at the 9-position of anthracene due to its high reactivity in electrophilic aromatic substitution. Ethyl ester formation is achieved via esterification of the parent carboxylic acid using ethanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC). Optimization includes:
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ethyl ester moiety (δ ~4.2 ppm for –CH₂CH₃ and δ ~14 ppm for the ester carbonyl). Anthracene protons appear as distinct aromatic signals (δ 7.5–8.5 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns.
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O ester bond) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
- Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data of this compound under varying storage conditions?
Discrepancies in stability (e.g., decomposition products or shelf life) arise from differences in:
- Storage environment : Exposure to light, humidity, or oxygen accelerates degradation.
- Analytical methods : HPLC vs. GC-MS may detect varying impurity profiles.
- Mitigation : Conduct accelerated stability studies (40°C/75% RH) with periodic analysis via LC-MS to identify degradation pathways. Cross-reference multiple SDSs and validate findings with independent assays .
Q. What experimental strategies are employed to utilize this compound in designing photoreversible polymer crosslinkers?
The anthracene moiety enables [4+4] photodimerization, which is reversible under UV light (λ = 365 nm). Key strategies include:
Q. What methodologies are used to assess the compound's compatibility with reactive agents in complex reaction environments?
- Compatibility screening : Test reactivity with common reagents (e.g., Grignard reagents, oxidizing agents) using differential scanning calorimetry (DSC) to detect exothermic events.
- Incompatibility identification : FTIR or Raman spectroscopy to track functional group interactions (e.g., ester hydrolysis under basic conditions).
- Safety protocols : Conduct small-scale reactions in controlled environments (e.g., Schlenk lines) to mitigate risks .
Key Considerations for Researchers
- Contradictory data : Always validate stability and toxicity claims using primary literature, as SDSs may omit critical hazards (e.g., delayed carcinogenicity) .
- Advanced applications : Prioritize anthracene’s photophysical properties for smart materials, but account for its sensitivity to environmental factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
